1-Boc-4,4-dimethyl-pyrrolidine-2-carboxylic acid
Overview
Description
“1-Boc-4,4-dimethyl-pyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1613115-21-1 . It has a molecular weight of 243.3 and its IUPAC name is 1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid . The compound is an off-white solid .
Synthesis Analysis
The synthesis of pyrrolidines, the core structure of “this compound”, has been extensively studied . A variety of methods have been developed, including the N-heterocyclization of primary amines with diols , the reduction of amide derivatives to the corresponding alcohols , and the use of O-benzoylhydroxylamines as alkyl nitrene precursors .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-12(4,5)6-8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15) . This indicates that the compound contains 12 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Boc-Dmp is used in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For example, it is involved in the synthesis of 5-oxopyrazolo[4,3-b]pyridine-6-carboxylic acids and their nitriles, which are important intermediates in the synthesis of potential therapeutic agents (Yakovenko et al., 2019).
Condensation Reactions
In organic chemistry, Boc-Dmp is utilized in condensation reactions with non-nucleophilic N-heterocycles and anilides, demonstrating its versatility as a reagent for acylating a wide range of nitrogen compounds. This method highlights the compound's role in facilitating reactions under mild conditions, expanding the toolkit for synthesizing complex molecules with high functional group compatibility (Umehara et al., 2016).
Synthesis of Analogues and Derivatives
Boc-Dmp is pivotal in the synthesis of various analogues and derivatives with potential therapeutic applications. For instance, it has been used in the synthesis of a conformationally restricted analog of pregabalin, showcasing its utility in creating new molecules with desired biological activities (Galeazzi et al., 2003).
Neuroexcitant Synthesis
It serves as a precursor in the synthesis of neuroexcitants like 3-(carboxymethyl)pyrrolidine-2,4-dicarboxylic acid, alpha-kainic acid, and others. The key step involves a radical addition to induce a nitrogen-directed homoallylic radical rearrangement, demonstrating its application in the synthesis of complex neuroactive compounds (Hodgson et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-12(4,5)6-8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHKRIQLSCPKKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OC(C)(C)C)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001353-87-2, 1613115-21-1 | |
Record name | (2S)-1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.